Butanamide, N,N'-1,4-phenylenebis[3-oxo-

Description

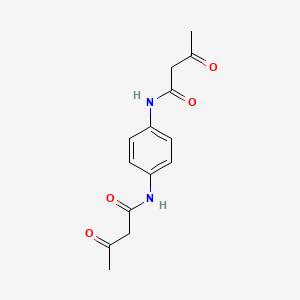

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS: 24731-73-5), also known as N,N'-(1,4-Phenylene)bis(3-oxobutanamide), is a symmetric bis-amide compound characterized by a central 1,4-phenylene group bridging two 3-oxobutanamide moieties . Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol. The compound is utilized in industrial applications, such as the synthesis of Pigment Yellow 155 via diazotization and coupling reactions , and serves as a monomer or intermediate in polymer chemistry due to its rigid aromatic backbone and reactive carbonyl groups .

Properties

IUPAC Name |

3-oxo-N-[4-(3-oxobutanoylamino)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)15-11-3-5-12(6-4-11)16-14(20)8-10(2)18/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGNKUKYZPVEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067018 | |

| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24731-73-5 | |

| Record name | N,N′-1,4-Phenylenebis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24731-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N'-1,4-phenylenebis(3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024731735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24731-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-1,4-phenylenebis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,4-phenylenebis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] (CAS Number: 24731-73-5) is a compound with significant research interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- Purity : Typically around 95% .

The compound features a complex structure that includes two amide groups and a phenylene bis(3-oxo) moiety, which may contribute to its biological activity.

Anticancer Properties

Butanamide, N,N'-1,4-phenylenebis[3-oxo-] has been submitted for testing by the National Cancer Institute (NCI) as part of its evaluation for anticancer properties. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:

- In vitro studies have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action for Butanamide, N,N'-1,4-phenylenebis[3-oxo-] involves:

- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in cancer cells, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress pathways that result in cell death .

Case Studies and Research Findings

Research surrounding Butanamide, N,N'-1,4-phenylenebis[3-oxo-] is still emerging. However, several studies provide insights into its potential applications:

Toxicity and Safety Profile

The Environmental Protection Agency (EPA) has classified Butanamide, N,N'-1,4-phenylenebis[3-oxo-] as "not likely to present an unreasonable risk" based on existing data regarding its toxicity under specific conditions of use . However, comprehensive toxicity studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Observations :

- Rigidity vs. Flexibility: The aromatic 1,4-phenylene group in the target compound imparts rigidity and conjugation, making it suitable for applications requiring structural stability (e.g., pigments). In contrast, aliphatic analogues like N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) exhibit flexibility, which may reduce thermal stability but improve solubility in nonpolar solvents .

- Reactivity Modifications: Brominated derivatives (e.g., N,N′-1,4-Phenylenebis(2-bromoacetamide)) introduce electrophilic sites, enabling crosslinking or alkylation reactions absent in the non-halogenated target compound .

High-Molecular-Weight Dimeric Analogues

Compounds 3–6 from are dimeric γ-AApeptides with extended alkyl chains and additional functional groups:

Key Observations :

Regulatory and Industrial Relevance

- Market Data : Consumption reports (1997–2046) track the target compound’s use in sectors such as coatings and plastics, emphasizing its commercial viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.